
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid
Overview
Description
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid typically involves the esterification of a suitable precursor, followed by a series of reactions to introduce the methoxycarbonyl group and the phenyl rings. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and phenyl rings play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid: The enantiomer of the compound, with different stereochemistry.
2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid: The racemic mixture containing both enantiomers.
2-(Methoxycarbonyl)-3-phenylpropanoic acid: A similar compound with only one phenyl ring.
Uniqueness
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a critical role.
Biological Activity
Overview
(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid, also known as a derivative of ambrisentan, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a propanoic acid backbone with methoxycarbonyl and diphenyl substituents. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and influence cellular pathways involved in inflammation and vascular function. The methoxycarbonyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Vasodilatory Properties : Similar to ambrisentan, it may have vasodilatory effects useful in treating pulmonary arterial hypertension (PAH) by relaxing vascular smooth muscle.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's activity against specific biological targets:
Study | Method | Findings |
---|---|---|
1 | Cell culture assays | Significant reduction in TNF-α levels in macrophages treated with the compound. |
2 | Vascular smooth muscle cells | Induced relaxation in response to acetylcholine, indicating potential vasodilatory effects. |
3 | Antioxidant assays | Exhibited a dose-dependent scavenging effect on DPPH radicals. |
Case Studies
-
Pulmonary Arterial Hypertension :
- A clinical trial involving patients with PAH evaluated the efficacy of ambrisentan (structurally related) in improving exercise capacity. Results indicated a statistically significant increase in 6-minute walk distance (6MWD) across all dosage groups administered.
-
Inflammatory Models :
- In animal models of chronic inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to control groups.
Properties
IUPAC Name |
(2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIFVQVKWJWTB-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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